Thymidine

Description

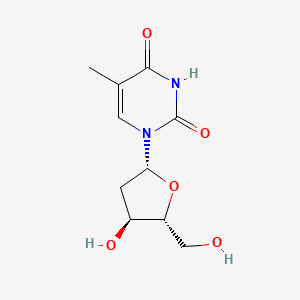

Structure

3D Structure

Properties

IUPAC Name |

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O5/c1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7+,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQFYYKKMVGJFEH-XLPZGREQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

100455-81-0 | |

| Record name | Thymidine dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100455-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID5023661 | |

| Record name | Thymidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White odorless powder; [Alfa Aesar MSDS], Solid | |

| Record name | Thymidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18013 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Thymidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000273 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

73.5 mg/mL, Water 50 (mg/mL) | |

| Record name | Thymidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000273 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | THYMIDINE | |

| Source | NCI Investigational Drugs | |

| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/21548%20(1992).txt | |

| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |

CAS No. |

146183-25-7, 50-88-4, 50-89-5 | |

| Record name | Oligo(dT) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=146183-25-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3H-Thymidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50-88-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thymidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50-89-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thymidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050895 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thymidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04485 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Thymidine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thymidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thymidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.065 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Doxribtimine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VC2W18DGKR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Thymidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000273 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Cornerstone of Replication: An In-depth Technical Guide on the Role of Thymidine in DNA Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thymidine, a pyrimidine deoxynucleoside, is a fundamental component of deoxyribonucleic acid (DNA). Its precise incorporation into the nascent DNA strand is paramount for genomic integrity and faithful cell proliferation. This technical guide provides a comprehensive exploration of the multifaceted role of this compound in DNA synthesis, encompassing its metabolic pathways, regulatory mechanisms, and its pivotal applications in biomedical research and therapeutic intervention. We will delve into the biochemical intricacies of both the de novo and salvage pathways of thymidylate synthesis, the critical enzymes that govern these processes, and the experimental methodologies that leverage this compound's unique properties to probe the cell cycle and assess cellular proliferation. Furthermore, this guide will illuminate the therapeutic significance of targeting this compound metabolism in cancer chemotherapy, providing insights into the mechanism of action of key this compound-based drugs.

Introduction: The Significance of this compound in Genetic Fidelity

Deoxythis compound, commonly referred to as this compound, is one of the four essential nucleosides that constitute the building blocks of DNA.[1][2] It is composed of a pyrimidine base, thymine, linked to a deoxyribose sugar.[1] Within the DNA double helix, this compound forms two hydrogen bonds with deoxyadenosine, a pairing crucial for the structural stability and informational content of the genome.[1] The accurate and timely synthesis of this compound triphosphate (dTTP), the activated form of this compound, is a prerequisite for DNA replication and repair.[1] Insufficient availability of this compound can lead to replication stress, DNA damage, and mutations, underscoring its critical role in maintaining cellular health.[1]

The cellular pools of dTTP are maintained through two primary pathways: the de novo synthesis pathway and the salvage pathway. The intricate regulation of these pathways ensures a balanced supply of dTTP to meet the demands of the cell cycle, particularly during the S phase when DNA replication occurs. The central role of this compound in DNA synthesis has made it an invaluable tool for researchers and a key target for drug development.

The Two Arms of Thymidylate Synthesis: De Novo and Salvage Pathways

Cells employ two distinct yet interconnected pathways to ensure a sufficient supply of thymidylate for DNA synthesis.

The De Novo Synthesis Pathway: Building from Scratch

The de novo pathway synthesizes thymidylate from simpler precursor molecules. This multi-step enzymatic process is crucial for rapidly proliferating cells. The key steps are as follows:

-

Conversion of dUMP to dTMP: The final and rate-limiting step is the methylation of deoxyuridine monophosphate (dUMP) to form deoxythis compound monophosphate (dTMP).[3][4] This reaction is catalyzed by the enzyme thymidylate synthase (TS) , which utilizes N5,N10-methylenetetrahydrofolate as a methyl group donor.[4][5]

-

Regeneration of Tetrahydrofolate: The thymidylate synthase reaction oxidizes tetrahydrofolate to dihydrofolate. To sustain dTMP synthesis, dihydrofolate must be reduced back to tetrahydrofolate by the enzyme dihydrofolate reductase (DHFR) .[4]

The de novo pathway is tightly regulated and is particularly active in rapidly dividing cells, including cancer cells.[6]

The Salvage Pathway: A Recycling Mechanism

The salvage pathway provides an alternative route for dTMP synthesis by recycling pre-existing this compound from the degradation of DNA.[4][7][8] This pathway is particularly important in cells that have limited de novo synthesis capacity. The central enzyme in this pathway is This compound kinase (TK) , which catalyzes the phosphorylation of this compound to dTMP.[1][7][9][10]

There are two main isoforms of this compound kinase in mammalian cells:

-

This compound Kinase 1 (TK1): A cytosolic enzyme whose expression and activity are cell cycle-regulated, peaking during the S phase.[9]

-

This compound Kinase 2 (TK2): A mitochondrial enzyme that is constitutively expressed and is crucial for mitochondrial DNA synthesis.[7][9]

The dTMP produced by either pathway is subsequently phosphorylated to deoxythis compound diphosphate (dTDP) and then to deoxythis compound triphosphate (dTTP), which can then be incorporated into DNA by DNA polymerases.

Caption: Overview of De Novo and Salvage Pathways for dTTP Synthesis.

This compound in the Laboratory: A Tool for Probing the Cell Cycle and Proliferation

The central role of this compound in DNA synthesis has been ingeniously exploited by researchers to develop powerful experimental techniques.

Cell Cycle Synchronization: The this compound Block

A "this compound block" is a widely used method to synchronize cultured cells at the G1/S boundary of the cell cycle.[11][12][13][14] This technique relies on the principle of feedback inhibition. An excess of this compound in the culture medium leads to an accumulation of dTTP, which in turn allosterically inhibits the enzyme ribonucleotide reductase. This enzyme is responsible for the synthesis of other deoxyribonucleotides (dCTP, dGTP, and dATP). The resulting depletion of dCTP halts DNA synthesis, arresting cells at the beginning of the S phase.[15]

A "double this compound block" is often employed for tighter synchronization.[11][12][13] This involves a second round of this compound treatment after a release period, which allows the cells to progress through the S, G2, and M phases before being arrested again at the next G1/S transition.[11]

Experimental Protocol: Double this compound Block for Cell Cycle Synchronization [12][13][16]

-

Cell Seeding: Plate cells at a low confluency (e.g., 30-40%) to allow for proliferation.

-

First this compound Block: Add this compound to the culture medium to a final concentration of 2 mM. Incubate for 16-18 hours.

-

Release: Remove the this compound-containing medium, wash the cells with pre-warmed phosphate-buffered saline (PBS), and add fresh, pre-warmed complete medium. Incubate for 9-10 hours.

-

Second this compound Block: Add this compound again to a final concentration of 2 mM. Incubate for 16-18 hours.

-

Final Release: Remove the this compound-containing medium, wash the cells with PBS, and add fresh complete medium. The cells are now synchronized at the G1/S boundary and will proceed through the cell cycle in a synchronous manner.

| Parameter | Recommended Value |

| Cell Type | Adherent or suspension cells |

| This compound Concentration | 2 mM |

| First Block Duration | 16-18 hours |

| Release Duration | 9-10 hours |

| Second Block Duration | 16-18 hours |

Measuring Cell Proliferation: The [³H]-Thymidine Incorporation Assay

The rate of DNA synthesis is a direct indicator of cell proliferation. The [³H]-thymidine incorporation assay is a classic and highly sensitive method for quantifying cell proliferation.[17][18][19][20] This assay measures the amount of radioactively labeled this compound ([³H]-thymidine) that is incorporated into the newly synthesized DNA of proliferating cells.[2][18]

Experimental Protocol: [³H]-Thymidine Incorporation Assay [21][22]

-

Cell Culture: Plate cells in a multi-well plate and treat with the experimental compounds.

-

Labeling: Add [³H]-thymidine to each well at a final concentration of 1 µCi/mL. Incubate for 4-24 hours.

-

Harvesting:

-

Wash the cells with ice-cold PBS to remove unincorporated [³H]-thymidine.

-

Precipitate the DNA by adding ice-cold 5-10% trichloroacetic acid (TCA).

-

Wash again with TCA.

-

Solubilize the cells with a lysis buffer (e.g., 0.1 M NaOH).

-

-

Quantification: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter. The amount of radioactivity is directly proportional to the rate of DNA synthesis and, therefore, cell proliferation.

Caption: Workflow of a [³H]-Thymidine Incorporation Assay.

Therapeutic Targeting of this compound Metabolism in Cancer

The high demand for DNA precursors in rapidly dividing cancer cells makes the thymidylate synthesis pathways attractive targets for anticancer drug development.[1] Many conventional chemotherapeutic agents function by disrupting these pathways.

Inhibitors of Thymidylate Synthase

5-Fluorouracil (5-FU): A pyrimidine analog that is metabolized in the cell to fluorodeoxyuridine monophosphate (FdUMP).[5][23][24] FdUMP forms a stable ternary complex with thymidylate synthase and N5,N10-methylenetetrahydrofolate, thereby inhibiting the enzyme and blocking dTMP synthesis.[3][5][23] This leads to a "thymineless death" in cancer cells.[3]

Inhibitors of Dihydrofolate Reductase

Methotrexate (MTX): A folic acid antagonist that competitively inhibits DHFR.[25][26][27][28] By blocking the regeneration of tetrahydrofolate, methotrexate indirectly inhibits thymidylate synthase and purine synthesis, thus halting DNA replication.[26][28][29]

Caption: Mechanism of Action of 5-Fluorouracil and Methotrexate.

This compound Analogs

This compound analogs are structurally similar to this compound and can be incorporated into DNA, leading to chain termination or dysfunction.

-

Azidothis compound (AZT): An antiretroviral drug that, once phosphorylated, is incorporated into the growing DNA chain by viral reverse transcriptase, causing chain termination.

-

Bromodeoxyuridine (BrdU): A this compound analog used in research to label proliferating cells.[2] It can be detected with specific antibodies, providing a non-radioactive alternative to the [³H]-thymidine incorporation assay.[20]

Conclusion and Future Directions

This compound's role in DNA synthesis is both fundamental and multifaceted. As a critical building block of the genome, its metabolism is tightly regulated to ensure cellular fidelity. The scientific community has adeptly harnessed the principles of this compound metabolism to develop powerful research tools for dissecting the cell cycle and quantifying proliferation. Moreover, the pathways responsible for thymidylate synthesis have proven to be fertile ground for the development of effective anticancer therapies.

Future research will likely focus on developing more selective inhibitors of this compound metabolism that can target cancer cells with greater precision while minimizing side effects on healthy tissues. Furthermore, a deeper understanding of the interplay between the de novo and salvage pathways in different cancer types may open new avenues for personalized medicine, where therapeutic strategies are tailored to the specific metabolic profile of a patient's tumor. The continued exploration of this compound's role in DNA synthesis will undoubtedly yield further insights into the fundamental processes of life and provide new opportunities for therapeutic innovation.

References

-

This compound kinase - Wikipedia. Wikipedia. [Link]

-

The mechanism of action of methotrexate. PubMed. [Link]

-

Methotrexate Mechanism of Action Explained | RhAPP Pharmacology Review. The Content Rheum. [Link]

-

Synchronization of Cultured Cells to G1, S, G2, and M Phases by Double this compound Block. SpringerLink. [Link]

-

What is the mechanism of action of Methotrexate (MTX)? Dr.Oracle. [Link]

-

METHOTREXATE, VIALS 10 Clinical Pharmacology. Pfizer Medical Information - Canada. [Link]

-

Fluorouracil - Wikipedia. Wikipedia. [Link]

-

This compound kinase. Grokipedia. [Link]

-

Identification of a de novo thymidylate biosynthesis pathway in mammalian mitochondria. PNAS. [Link]

-

Thymidines: Key role in DNA synthesis & cellular health. baseclick GmbH. [Link]

-

This compound salvage and de novo synthesis pathways. In this compound salvage,... ResearchGate. [Link]

-

Cell Synchronization by Double this compound Block. Bio-protocol. [Link]

-

Cell Synchronization by Double this compound Block. PMC - NIH. [Link]

-

What is the mechanism of Fluorouracil? Patsnap Synapse. [Link]

-

What is the mechanism of Methotrexate? Patsnap Synapse. [Link]

-

Regulation and Functional Contribution of this compound Kinase 1 in Repair of DNA Damage. The Journal of Biological Chemistry. [Link]

-

This compound KINASE Definition & Meaning. Merriam-Webster Medical. [Link]

-

Targeting the de novo Biosynthesis of Thymidylate for the Development of PET Probe for Pancreatic Cancer Imaging. NIH. [Link]

-

This compound kinase. M-CSA Mechanism and Catalytic Site Atlas. [Link]

-

5-Fluorouracil mechanism of action. 5-Fluorouracil (5-FU) enters target... ResearchGate. [Link]

-

De novo synthesis of a polymer of deoxyadenylate and deoxythymidylate by calf thymus DNA polymerase alpha. PNAS. [Link]

-

Cell Cycle Syncrhonization using a Double this compound Block. University of Nebraska–Lincoln. [Link]

-

De novo synthesis of thymidylate via deoxycytidine in dcd (dCTP deaminase) mutants of Escherichia coli. ASM Journals. [Link]

-

Reversible and effective cell cycle synchronization method for studying stage-specific processes. Journal of Cell Biology. [Link]

-

Abstract 5503: Targeting this compound metabolic pathways in cancer cells with a novel this compound conjugate. AACR Journals. [Link]

-

This compound Phosphorylase Inhibitors: Drug Class, Uses, Side Effects, Drug Names. RxList. [Link]

-

This compound's Role in Cell Synchronization and DNA Research. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

What are this compound kinase modulators and how do they work? Patsnap Synapse. [Link]

-

This compound de novo and salvage pathways. This compound de novo pathway is blocked by FdUrd, considerably enhancing flux of this compound and 123 IITdU through salvage pathway and, thus, 123 I-ITdU incorporation into DNA. ResearchGate. [Link]

-

Fig. 1. de novo and salvage pathways for thymidylate synthesis (adapted... ResearchGate. [Link]

-

Proliferation Assay: [3H] this compound incorporation. 每日生物评论. [Link]

-

This compound Analogues for Tracking DNA Synthesis. MDPI. [Link]

-

This compound - Wikipedia. Wikipedia. [Link]

-

This compound Incorporation Is Highly Predictive of Colony Formation and Can Be Used for High-Throughput Screening. BioTechniques. [Link]

-

Lymphocyte proliferation assay—[³H] this compound incorporation. The... ResearchGate. [Link]

-

Drug design and testing: profiling of antiproliferative agents for cancer therapy using a cell-based methyl-[3H]-thymidine incorporation assay. PubMed. [Link]

-

Cell Proliferation Assays Essential for Drug Discovery and Development. Cytologics. [Link]

-

How does a this compound block halt DNA synthesis? Biology Stack Exchange. [Link]

Sources

- 1. Thymidines: Key role in DNA synthesis & cellular health [baseclick.eu]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Fluorouracil - Wikipedia [en.wikipedia.org]

- 4. Identification of a de novo thymidylate biosynthesis pathway in mammalian mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. Targeting the de novo Biosynthesis of Thymidylate for the Development of PET Probe for Pancreatic Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound kinase - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. grokipedia.com [grokipedia.com]

- 10. merriam-webster.com [merriam-webster.com]

- 11. Synchronization of Cultured Cells to G1, S, G2, and M Phases by Double this compound Block - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. bio-protocol.org [bio-protocol.org]

- 13. Cell Synchronization by Double this compound Block - PMC [pmc.ncbi.nlm.nih.gov]

- 14. nbinno.com [nbinno.com]

- 15. biology.stackexchange.com [biology.stackexchange.com]

- 16. creighton.edu [creighton.edu]

- 17. tandfonline.com [tandfonline.com]

- 18. researchgate.net [researchgate.net]

- 19. Drug design and testing: profiling of antiproliferative agents for cancer therapy using a cell-based methyl-[3H]-thymidine incorporation assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. cytologicsbio.com [cytologicsbio.com]

- 21. Proliferation Assay: [3H] this compound incorporation - 每日生物评论 [bio-review.com]

- 22. revvity.com [revvity.com]

- 23. What is the mechanism of Fluorouracil? [synapse.patsnap.com]

- 24. alfa-chemistry.com [alfa-chemistry.com]

- 25. The mechanism of action of methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Methotrexate Mechanism of Action Explained | RhAPP Pharmacology Review | RHAPP [contentrheum.com]

- 27. droracle.ai [droracle.ai]

- 28. METHOTREXATE, VIALS (methotrexate, vials) 10 Clinical Pharmacology | Pfizer Medical Information - Canada [pfizermedicalinformation.ca]

- 29. What is the mechanism of Methotrexate? [synapse.patsnap.com]

A Technical Guide to the Function of Thymidine in the Cell Cycle: From Core Metabolite to Master Synchronizer

This guide provides an in-depth exploration of thymidine's multifaceted role within the eukaryotic cell cycle. We will dissect its fundamental biochemical function as a DNA precursor, detail its powerful application as a cell synchronization agent, and discuss its significance as a therapeutic target in drug development. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's impact on cell biology.

Introduction: The Duality of this compound

This compound, a pyrimidine deoxynucleoside, is one of the four essential building blocks of deoxyribonucleic acid (DNA).[1][2] Its primary biological role is to be incorporated into the genome during the DNA synthesis (S) phase of the cell cycle, pairing with deoxyadenosine to form the stable double helix.[1] Beyond this fundamental metabolic function, this compound has become an indispensable tool in cell biology research. When supplied to cell cultures in high concentrations, it acts as a reversible inhibitor of DNA replication, enabling the precise synchronization of cell populations at the G1/S phase boundary.[3][4] This dual nature—as both a vital component and a potent manipulator of the cell cycle—makes a thorough understanding of its function critical for experimental design and interpretation.

Section 1: The Biochemical Crossroads of this compound Metabolism

The intracellular pool of this compound triphosphate (dTTP), the direct precursor for DNA synthesis, is maintained by two distinct and highly regulated pathways: the de novo synthesis pathway and the salvage pathway.

De Novo vs. Salvage Pathways

The de novo pathway synthesizes thymidylate (dTMP) from deoxyuridine monophosphate (dUMP) through a series of enzymatic reactions catalyzed by thymidylate synthase (TYMS), serine hydroxymethyltransferase (SHMT), and dihydrofolate reductase (DHFR).[5] This pathway is the primary source of this compound for DNA replication in normally proliferating cells.[5]

The salvage pathway recycles pre-existing this compound from the extracellular environment, which may originate from the breakdown of DNA in food or from dead cells.[6][7] The key enzyme in this pathway is This compound Kinase 1 (TK1) , which phosphorylates this compound to dTMP.[1][7] This dTMP then enters the same downstream phosphorylation cascade as the de novo pathway to become dTTP.[7]

This compound Kinase 1: A Sentinel of Cell Proliferation

TK1 is not just another metabolic enzyme; its expression and activity are intrinsically linked to the cell cycle.[6]

-

Cell Cycle Regulation: TK1 levels are very low in quiescent (G0) and G1 phase cells.[8] As cells prepare to enter S phase, TK1 synthesis dramatically increases to provide the necessary dTTP for DNA replication.[9][10] After mitosis, the enzyme is rapidly degraded, ensuring its activity is confined to the proliferative phases of the cycle.[8][10]

-

Biomarker Significance: This tight regulation makes TK1 an excellent biomarker for cell proliferation.[6] Elevated levels of TK1 in serum are often associated with malignant diseases and are used in clinical chemistry to monitor cancer progression and treatment response.[6][9]

Diagram: this compound Metabolism Pathways

Caption: De novo and salvage pathways for thymidylate (dTMP) synthesis.

Section 2: this compound as an Instrument of Cell Cycle Control

The ability to study a homogenous population of cells as they progress through the cell cycle is essential for dissecting phase-specific molecular events.[11][12] The "double this compound block" is a cornerstone chemical blockade technique used to synchronize cells at the G1/S boundary.

Mechanism of the this compound Block

The synchronization mechanism relies on a negative feedback loop within the deoxynucleotide metabolism pathway.[12][13]

-

Excess this compound: When cultured cells are exposed to a high concentration of exogenous this compound (typically 2 mM), it is readily taken up and converted by TK1 into dTMP and subsequently into dTTP.

-

Feedback Inhibition: The resulting abnormally high intracellular pool of dTTP acts as an allosteric inhibitor of the enzyme ribonucleotide reductase .[13][14]

-

dCTP Depletion: Ribonucleotide reductase is essential for the synthesis of all deoxynucleotides. Its inhibition leads to a rapid depletion of the cellular pool of deoxycytidine triphosphate (dCTP).[14]

-

S Phase Arrest: Since both dTTP and dCTP are required for DNA polymerase activity, the lack of dCTP effectively stalls DNA replication, causing cells to arrest in the early S phase.[3][12]

The Rationale for the Double this compound Block

A single this compound treatment arrests cells at various points throughout the S phase, resulting in a poorly synchronized population. The double block protocol overcomes this limitation.[11][15]

-

First Block: The initial 16-19 hour incubation with this compound arrests the majority of the cycling cell population in S phase.

-

Release: The this compound is washed out, and cells are incubated in fresh media for 8-10 hours. This release period is crucial; it is typically long enough for the arrested cells to complete S phase, G2, and mitosis, and enter the next G1 phase.

-

Second Block: A second round of this compound is added. As the now-roughly-synchronized population of cells reaches the G1/S transition, they are uniformly arrested by the same mechanism as before. This second block captures the cells at a single, well-defined point in the cell cycle.[11][12][15]

Diagram: The Double this compound Block Workflow

Caption: Workflow for synchronizing cells using a double this compound block.

Section 3: Experimental Protocols and Validation Systems

Scientific integrity requires that any experimental manipulation, such as cell synchronization, be rigorously validated.

Detailed Protocol: Double this compound Block

This protocol is a generalized starting point and must be optimized for specific cell lines.[14]

-

Cell Plating: Plate cells (e.g., HeLa, H1299) in standard culture media to reach 30-40% confluency at the time of the first block.[3][16]

-

First Block: Add this compound from a sterile stock solution (e.g., 100 mM in PBS) to a final concentration of 2 mM.[3][15] Incubate the cells for 16-19 hours at 37°C.[16]

-

Release: Aspirate the this compound-containing medium. Wash the cells twice with pre-warmed sterile 1x PBS.[16][17] Add fresh, pre-warmed complete culture medium and incubate for 9 hours.[3][16]

-

Second Block: Add this compound again to a final concentration of 2 mM. Incubate for an additional 16-17 hours.[16][18]

-

Final Release: The cells are now synchronized at the G1/S boundary. To study their progression through the cell cycle, wash the cells twice with pre-warmed 1x PBS and add fresh complete medium.[3] Collect samples at desired time points post-release (e.g., 0, 2, 4, 6, 8, 10, 12 hours) for analysis.[3]

Table: Typical Parameters for Double this compound Block

| Parameter | Recommended Range | Rationale / Notes |

| Initial Confluency | 30-40% | Avoids contact inhibition which can interfere with cell cycling.[14][16] |

| This compound Conc. | 2 - 2.5 mM | Effective for most cell lines, but may require optimization.[14][15] |

| 1st Block Duration | 16-19 hours | Should be longer than one cell cycle duration to arrest all cells.[16] |

| Release Duration | 9-10 hours | Approximates the time for cells to traverse S, G2, M, and enter G1.[3][15] |

| 2nd Block Duration | 16-17 hours | Captures the synchronized population as it enters the next S phase.[16][18] |

Self-Validating Systems: Confirming Synchronization

It is imperative to confirm the efficiency of the block and release.

-

Flow Cytometry for DNA Content: This is the most common method for assessing cell cycle distribution.

-

Harvest & Fix: Harvest cells (including any floating cells), wash with PBS, and fix in cold 70% ethanol.

-

Stain: Resuspend fixed cells in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A (to prevent staining of double-stranded RNA).[15]

-

Analyze: Analyze the samples on a flow cytometer. The fluorescence intensity of the dye is proportional to the DNA content, allowing for quantification of cells in G1 (2N DNA), S (>2N to <4N DNA), and G2/M (4N DNA) phases.[15] An effective block will show a sharp peak at the G1/S boundary.

-

-

Western Blotting for Phase-Specific Markers: The expression of cyclin proteins oscillates throughout the cell cycle. Probing for these markers can confirm synchronization.

-

Collect Lysates: Collect cell lysates at various time points after the final release.

-

Blot: Perform a Western blot and probe with antibodies against key cyclins, such as Cyclin A (appears in S phase) and Cyclin B (appears in G2/M phase), to track the synchronous progression of the cell population.[3][11]

-

Diagram: Synchronization Validation Workflow

Caption: Workflow for validating cell synchronization efficiency.

Section 4: Applications in Research and Drug Development

This compound and its metabolic pathways are central to both fundamental research and clinical applications.

Tracking DNA Synthesis with this compound Analogs

To directly measure DNA synthesis and cell proliferation, researchers use this compound analogs that can be incorporated into newly synthesized DNA.[1]

-

Bromodeoxyuridine (BrdU): A halogenated analog detected by specific antibodies. Its use requires harsh DNA denaturation steps, which can compromise sample integrity.[19]

-

Ethynyl-deoxyuridine (EdU): A newer analog containing an alkyne group. EdU is detected via a copper-catalyzed "click chemistry" reaction with a fluorescent azide probe.[19] This method is rapid, highly sensitive, and does not require DNA denaturation, preserving cellular architecture and allowing for multiplexing with other assays.[19][20]

This compound Metabolism as a Therapeutic Target

The high proliferative rate of cancer cells creates a significant demand for nucleotides, making this compound metabolism an attractive target for chemotherapy.[1][21]

-

Antimetabolites: this compound analogs such as 5-Fluorouracil (5-FU) and Fluorothis compound (FLT) are widely used chemotherapeutic agents.[1] They are metabolized within the cell to compounds that inhibit thymidylate synthase or are incorporated into DNA, leading to replication stress and cell death.[1]

-

Antiviral Agents: The principle of targeting DNA synthesis extends to antiviral therapies. Azidothis compound (AZT), an analog of this compound, is a cornerstone drug for treating HIV.[2] It inhibits the viral enzyme reverse transcriptase, a critical step in the retroviral life cycle.[2]

-

DNA Repair: Recent studies have shown that TK1 is also upregulated in response to DNA damage, suggesting it plays a crucial role in providing the necessary dTTP for DNA repair processes, particularly in cancer cells with compromised p53 function.[22] This highlights TK1 as a potential target for sensitizing tumors to genotoxic agents.

Section 5: Critical Considerations and Limitations

While powerful, this compound-based synchronization is not without its caveats.

-

Cell-Line Specificity: The durations of the cell cycle phases vary significantly between different cell lines. Therefore, block and release times must be empirically optimized for each new cell type to achieve effective synchronization.[14][23]

-

Cellular Perturbation: Any chemical method for cell cycle arrest is a significant perturbation. High levels of this compound can induce a DNA damage response or activate cellular checkpoints, which could influence experimental results.[23][24] Some cell lines, such as U2OS, are known to be resistant to this compound synchronization or recover poorly.[23]

-

Genetic Instability: An imbalance in the deoxynucleotide pools, caused by either a deficiency or an excess of this compound, can lead to increased mutation rates and genomic instability.[2]

Conclusion

This compound holds a position of remarkable importance in cell biology. It is a fundamental component of our genetic material, with its metabolism being tightly regulated by the intricate machinery of the cell cycle. The very mechanisms that control its synthesis, particularly the cell cycle-dependent nature of this compound Kinase 1, have been cleverly exploited by scientists to develop the double this compound block—a robust and widely used method for synchronizing cells. This technique has been instrumental in elucidating countless phase-specific cellular events. Furthermore, the critical role of this compound pathways in rapidly dividing cells has established them as a prime target for anticancer and antiviral drug development. A deep, mechanistic understanding of this compound's function is therefore not merely academic; it is essential for the rigorous design of experiments and the development of next-generation therapeutics.

References

- Synchronization of Cultured Cells to G1, S, G2, and M Phases by Double this compound Block.

- This compound kinase - Wikipedia. Wikipedia.

- How to perform cell synchronization in specific cell cycle phases - Bitesize Bio. Bitesize Bio.

- Thymidines: Key role in DNA synthesis & cellular health - baseclick GmbH. baseclick GmbH.

- Cell Synchronization by Double this compound Block - PMC - NIH.

- This compound salvage and de novo synthesis pathways. In this compound salvage,... | Download Scientific Diagram - ResearchGate.

- Cell Cycle Syncrhonization using a Double this compound Block. University of Nebraska–Lincoln.

- Cell synchroniz

- This compound's Role in Cell Synchronization and DNA Research. NINGBO INNO PHARMCHEM CO.,LTD..

- Cell cycle regulation of this compound kinase: residues near the carboxyl terminus are essential for the specific degradation of the enzyme at mitosis - NIH.

- Double-Thymidine Block protocol. Bio-protocol.

- What is this compound kinase 1? - DiviTum® TKa. DiviTum® TKa.

- This compound - Wikipedia. Wikipedia.

- Regulation of human this compound kinase during the cell cycle - PubMed - NIH.

- State-‐of-‐the-‐art in human cell synchroniz

- de novo and salvage pathways for thymidylate synthesis (adapted... - ResearchGate.

- Technical Support Center: Double this compound Block Synchroniz

- How does this compound synchronization work? - ResearchGate.

- This compound Analogues for Tracking DNA Synthesis - PMC - NIH.

- Abstract 5503: Targeting this compound metabolic pathways in cancer cells with a novel this compound conjugate. - AACR Journals.

- This compound Analogues for Tracking DNA Synthesis - Griffith Research Online. Griffith University.

- Cell-Cycle Analyses Using this compound Analogues in Fission Yeast - PMC - NIH.

- Identification of a de novo thymidylate biosynthesis pathway in mammalian mitochondria. Journal of Biological Chemistry.

- Studying Cell Cycle-regulated Gene Expression by Two Complementary Cell Synchronization Protocols - PMC - NIH.

- Regulation and functional contribution of this compound kinase 1 in repair of DNA damage - PubMed.

- This compound analogues for tracking DNA synthesis. | Sigma-Aldrich - Merck Millipore. MilliporeSigma.

Sources

- 1. Thymidines: Key role in DNA synthesis & cellular health [baseclick.eu]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Cell Synchronization by Double this compound Block - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Identification of a de novo thymidylate biosynthesis pathway in mammalian mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound kinase - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Cell cycle regulation of this compound kinase: residues near the carboxyl terminus are essential for the specific degradation of the enzyme at mitosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What is this compound kinase 1? - DiviTum® TKa [divitum.com]

- 10. Regulation of human this compound kinase during the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synchronization of Cultured Cells to G1, S, G2, and M Phases by Double this compound Block - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cell synchronization - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. bitesizebio.com [bitesizebio.com]

- 16. creighton.edu [creighton.edu]

- 17. Double-Thymidine Block protocol [bio-protocol.org]

- 18. flowcytometry-embl.de [flowcytometry-embl.de]

- 19. This compound Analogues for Tracking DNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. research-repository.griffith.edu.au [research-repository.griffith.edu.au]

- 21. aacrjournals.org [aacrjournals.org]

- 22. Regulation and functional contribution of this compound kinase 1 in repair of DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Studying Cell Cycle-regulated Gene Expression by Two Complementary Cell Synchronization Protocols - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Cell-Cycle Analyses Using this compound Analogues in Fission Yeast - PMC [pmc.ncbi.nlm.nih.gov]

Thymidine: The Cornerstone of DNA Integrity and a Nexus for Therapeutic Innovation

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Thymidine, a pyrimidine deoxynucleoside, is a fundamental constituent of deoxyribonucleic acid (DNA).[1][2] Its precise pairing with deoxyadenosine is a critical determinant of the structural integrity of the DNA double helix.[3] Beyond its structural role, the metabolic pathways that govern this compound availability are intricately linked to the fidelity of DNA replication and repair, making them a focal point for both foundational biological research and the development of novel therapeutics. This guide provides an in-depth exploration of this compound's biochemistry, its pivotal role in cellular processes, and its significance as a target and tool in drug discovery. We will delve into the key metabolic pathways, detail robust experimental protocols for studying its dynamics, and examine its therapeutic implications, particularly in oncology and antiviral therapies.

The Biochemical Identity of this compound

This compound, also known as deoxythis compound, is composed of a pyrimidine base, thymine, linked to a deoxyribose sugar.[4] This structure distinguishes it from the other DNA nucleosides: the purines, adenosine and guanosine, and the other pyrimidine, cytidine. The presence of a methyl group on the fifth carbon of the thymine ring is a key feature that differentiates it from uracil, the analogous base found in ribonucleic acid (RNA).

Key Physicochemical Properties of this compound:

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₄N₂O₅ | [5] |

| Molecular Weight | 242.23 g/mol | [5] |

| Melting Point | 185-189 °C | [6] |

| Appearance | White crystalline powder | [2][6] |

| Solubility in Water | Sparingly soluble | [6] |

| pKa | pK1: 9.79; pK2: 12.85 (25°C) | [6] |

The Dual Pathways of this compound Metabolism: A Balancing Act for Genomic Stability

Cells maintain a tightly regulated pool of deoxythis compound triphosphate (dTTP), the activated form of this compound, for DNA synthesis and repair.[7] This is achieved through two distinct metabolic routes: the de novo synthesis pathway and the salvage pathway.

De Novo Synthesis Pathway

The de novo pathway constructs the pyrimidine ring from simpler precursor molecules, such as bicarbonate, aspartate, and glutamine.[8][9] This multi-step enzymatic process culminates in the formation of deoxyuridine monophosphate (dUMP), which is then methylated by thymidylate synthase (TS) to produce deoxythis compound monophosphate (dTMP).[10] This pathway is particularly active in rapidly proliferating cells, such as cancer cells, to meet the high demand for DNA precursors.[8]

The Salvage Pathway: An Efficient Recycling Mechanism

The salvage pathway recycles this compound from the degradation of DNA, both from dietary sources and from apoptotic cells.[11] The key enzyme in this pathway is this compound Kinase (TK), which phosphorylates this compound to dTMP.[12][13] Humans have two main isozymes of this compound kinase: the cytosolic TK1, which is cell cycle-regulated and primarily active during the S phase, and the mitochondrial TK2, which is constitutively expressed and crucial for mitochondrial DNA synthesis.[12] The salvage pathway is a critical mechanism for providing dTMP for DNA repair and is a key target in various therapeutic strategies.[7]

Diagram: this compound Metabolic Pathways

Caption: Overview of the de novo and salvage pathways for this compound triphosphate (dTTP) synthesis.

Methodologies for Interrogating this compound Dynamics

A variety of robust experimental techniques are available to researchers to study this compound metabolism and its role in cell proliferation. The choice of method depends on the specific research question, the cell type, and the available resources.

Cell Synchronization Using Double this compound Block

To study cell cycle-dependent events, it is often necessary to synchronize a population of cells at a specific phase. The double this compound block is a widely used method to arrest cells at the G1/S boundary.[3][11] Excess this compound inhibits the enzyme ribonucleotide reductase, leading to a depletion of the dCTP pool and subsequent arrest of DNA synthesis.

Experimental Protocol: Double this compound Block

-

Initial Seeding: Plate cells at a confluency of approximately 30-40%.

-

First Block: Add this compound to the culture medium to a final concentration of 2 mM. Incubate for 16-19 hours.[10][14]

-

Release: Remove the this compound-containing medium, wash the cells twice with sterile phosphate-buffered saline (PBS), and add fresh, pre-warmed culture medium. Incubate for 9 hours.[10][14]

-

Second Block: Add this compound again to a final concentration of 2 mM and incubate for an additional 14-16 hours.[10][14]

-

Final Release: Remove the this compound-containing medium, wash the cells with PBS, and add fresh medium. The cells are now synchronized at the G1/S border and will proceed through the cell cycle in a synchronous manner.

Measuring DNA Synthesis and Cell Proliferation

The incorporation of this compound or its analogs into newly synthesized DNA is a direct measure of cell proliferation.

This classic method utilizes [³H]-thymidine, a radioactive isotope of this compound.[15][16] Proliferating cells incorporate the radiolabeled nucleoside into their DNA. The amount of incorporated radioactivity is then quantified using a scintillation counter and is directly proportional to the rate of DNA synthesis.[15][16]

Experimental Workflow: [³H]-Thymidine Incorporation Assay

Caption: A simplified workflow for the [³H]-thymidine incorporation assay.

Due to the safety concerns and regulatory hurdles associated with radioisotopes, non-radioactive methods using this compound analogs have become widely adopted.

-

5-bromo-2'-deoxyuridine (BrdU): BrdU is a synthetic analog of this compound that is incorporated into DNA during the S-phase.[8][13] Incorporated BrdU is detected using specific monoclonal antibodies. This method requires a DNA denaturation step to expose the BrdU epitopes for antibody binding.[13]

-

5-ethynyl-2'-deoxyuridine (EdU): EdU is another this compound analog that contains an alkyne group.[12] The detection of incorporated EdU is based on a "click chemistry" reaction, a copper-catalyzed cycloaddition between the alkyne group of EdU and a fluorescently labeled azide.[12] This method is rapid and does not require DNA denaturation, allowing for better preservation of cellular morphology.[17]

Experimental Protocol: EdU Incorporation Assay (General Steps)

-

Labeling: Incubate cells with EdU for a desired period.

-

Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., formaldehyde) and permeabilize the cell membranes with a detergent (e.g., Triton X-100).

-

Click Reaction: Add the click reaction cocktail containing a fluorescent azide and a copper catalyst.

-

Washing: Wash the cells to remove unreacted reagents.

-

Analysis: Visualize and quantify the fluorescent signal using fluorescence microscopy or flow cytometry.

This compound Metabolism in Drug Development: A Target and a Tool

The critical role of this compound metabolism in cell proliferation and survival has made it an attractive target for therapeutic intervention, particularly in oncology and virology.

Targeting this compound Kinase

The differential expression and activity of this compound kinases between normal and cancerous cells, or between host and virally infected cells, provide a therapeutic window.

-

Anticancer Therapies: Many cancer cells exhibit elevated levels of TK1 to support their rapid proliferation.[18] Therefore, inhibitors of TK1 are being investigated as potential anticancer agents. Furthermore, serum levels of TK1 are used as a prognostic and monitoring biomarker in some cancers.[18][19]

-

Antiviral Therapies: Some antiviral drugs are nucleoside analogs that are preferentially phosphorylated (activated) by viral this compound kinases but not by the host cell enzymes.[20] A classic example is acyclovir, which is converted to its active form by the herpes simplex virus (HSV) this compound kinase, leading to the inhibition of viral DNA replication.[20]

This compound Analogs as Therapeutic Agents

Several this compound analogs have been developed as drugs. For instance, azidothis compound (AZT), also known as zidovudine, is a this compound analog that inhibits the reverse transcriptase of the human immunodeficiency virus (HIV).

This compound Supplementation in Mitochondrial Disorders

Deficiencies in mitochondrial this compound kinase 2 (TK2) lead to mitochondrial DNA depletion syndromes, which are severe and often fatal genetic disorders.[21] Recent clinical trials have shown that oral therapy with this compound and deoxycytidine can compensate for the TK2 deficiency, improve mitochondrial function, and significantly enhance survival in patients.[2][4][22]

Clinical Trial Highlight: this compound/Deoxycytidine Therapy for TK2 Deficiency

| Parameter | Finding | Reference |

| Condition | This compound Kinase 2 Deficiency (TK2d) | [21] |

| Therapy | Oral doxecitine (dC) and doxribtimine (dT) | [21] |

| Primary Outcome | Improved survival | [4][22] |

| Key Result | Reduced risk of death by over 90% in patients with symptom onset at ≤12 years of age. | [4] |

| Secondary Outcomes | Regaining of motor milestones and reduced dependency on ventilatory support. | [4] |

Conclusion and Future Perspectives

This compound's role extends far beyond being a simple building block of DNA. The intricate regulation of its metabolic pathways is fundamental to maintaining genomic integrity, and its dysregulation is a hallmark of numerous diseases. The methodologies developed to study this compound dynamics have been instrumental in advancing our understanding of cell biology. As we continue to unravel the complexities of this compound metabolism, new opportunities for therapeutic intervention will undoubtedly emerge. The successful application of this compound supplementation in TK2 deficiency is a testament to the power of translating fundamental biochemical knowledge into life-saving therapies. Future research will likely focus on developing more specific and potent modulators of this compound metabolic enzymes and further exploring the therapeutic potential of nucleoside supplementation in other genetic disorders.

References

-

Chen, G., Deng, C. (2018). Cell Synchronization by Double this compound Block. Bio-protocol, 8(17), e2991.

-

Salic, A., Mitchison, T. J. (2008). A chemical method for fast and sensitive detection of DNA synthesis in vivo. Proceedings of the National Academy of Sciences, 105(7), 2415-2420.

-

Feldman, M. (2018). Double-Thymidine Block protocol. Bio-protocol Exchange.

-

Perry, G. A. Cell Cycle Syncrhonization using a Double this compound Block. University of Nebraska Medical Center.

-

Vedantu. (n.d.). Thymine: Structure, Functions & Importance in DNA.

-

Guidechem. (n.d.). This compound 50-89-5 wiki.

-

Chen, Y. C., et al. (2010). Regulation and functional contribution of this compound kinase 1 in repair of DNA damage. Journal of Biological Chemistry, 285(35), 27327-27335.

-

Abcam. (n.d.). BrdU staining and BrdU assay protocol.

-

Brown, D. G., et al. (1995). Structural basis for the dual this compound and thymidylate kinase activity of herpes this compound kinases. Structure, 3(10), 1049-1060.

-

Creative Proteomics. (2024). Pyrimidine Metabolism Pathways Synthesis and Degradation.

-

UCB. (2025, March 19). New data on investigational therapy for this compound kinase 2 deficiency presented at Muscular Dystrophy Association (MDA) 2025 Conference.

-

Thermo Fisher Scientific. (n.d.). BrdU and EdU Double Staining Protocol.

-

Thermo Fisher Scientific. (n.d.). BrdU Labeling & Detection Cell Proliferation Protocol for Imaging.

-

PubChem. (n.d.). This compound.

-

Skov, K. (1981). Cell Cycle Related [3H]this compound Uptake and Its Significance for the Incorporation Into DNA. Cell and Tissue Kinetics, 14(2), 125-136.

-

Vall d'Hebron. (2025, November 5). The FDA approves a treatment co-created at Vall d'Hebron for a rare muscle disease.

-

Muscular Dystrophy Association. (2025, November 3). FDA Approves KYGEVVI® (doxecitine and doxribtimine), the First and Only Treatment for Adults and Children Living with this compound Kinase 2 deficiency (TK2d), a Rare and Devastating Mitochondrial Disease.

-

Wikipedia. (n.d.). This compound kinase.

-

PubChem. (n.d.). Thymine.

-

FooDB. (2015, May 7). Showing Compound this compound (FDB031201).

-

U.S. Food and Drug Administration. (2025, November 3). FDA approves 1st drug for this compound kinase 2 deficiency, a very rare mitochondrial disease.

-

ClinicalTrials.gov. (n.d.). A Study of the Efficacy and Safety of MT1621 in this compound Kinase 2 (TK2) Deficiency (Treatment naïve).

-

DiviTum® TKa. (n.d.). This compound kinase 1 in breast cancer monitoring.

-

ResearchGate. (n.d.). Serum this compound kinase 1 activity measured before treatment according to WHO clinical stage.

-

Spandidos Publications. (2019). Serum Concentration of this compound Kinase 1 (TK1) as a Tumor Marker in Soft Tissue Sarcomas. Anticancer Research, 39(10), 5589-5595.

-

BenchChem. (n.d.). Application Notes: Measuring DNA Synthesis in Primary Cells Using this compound-¹³Cₙ.

-

Thermo Fisher Scientific. (n.d.). This compound Incorporation Assay.

-

Revvity. (n.d.). This compound Uptake Assays.

-

Frontiers. (2023). A monoclonal antibody-based sandwich ELISA for measuring canine this compound kinase 1 protein and its role as biomarker in canine lymphoma. Frontiers in Veterinary Science, 10, 1243391.

-

Cavanagh, B., et al. (2011). This compound Analogues for Tracking DNA Synthesis. Molecules, 16(9), 7980-7993.

-

Google Patents. (n.d.). US20050131224A1 - Method for preparing radiolabeled this compound.

-

Griffith University. (2011). This compound Analogues for Tracking DNA Synthesis.

-

Cytologics. (2021, April 16). Cell Proliferation Assays Essential for Drug Discovery and Development.

-

Malek, T. R., et al. (1995). Comparison of [3H]this compound incorporation with MTT- and MTS-based bioassays for human and murine IL-2 and IL-4 analysis. Tetrazolium assays provide markedly enhanced sensitivity. Journal of Immunological Methods, 187(1), 85-93.

Sources

- 1. Showing Compound this compound (FDB031201) - FooDB [foodb.ca]

- 2. fda.gov [fda.gov]

- 3. Cell Synchronization by Double this compound Block - PMC [pmc.ncbi.nlm.nih.gov]

- 4. FDA Approves KYGEVVI® (doxecitine and doxribtimine), the First and Only Treatment for Adults and Children Living with this compound Kinase 2 deficiency (TK2d), a Rare and Devastating Mitochondrial Disease | Muscular Dystrophy Association [mda.org]

- 5. This compound | C10H14N2O5 | CID 5789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [wap.guidechem.com]

- 7. bitesizebio.com [bitesizebio.com]

- 8. Proliferation Assays (BrdU and EdU) on Skeletal Tissue Sections - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cell cycle related [3H]this compound uptake and its significance for the incorporation into DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. creighton.edu [creighton.edu]

- 11. bio-protocol.org [bio-protocol.org]

- 12. BrdU and EdU Double Staining Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 13. BrdU staining and BrdU assay protocol | Abcam [abcam.com]

- 14. Double-Thymidine Block protocol [bio-protocol.org]

- 15. This compound Incorporation Assay | Thermo Fisher Scientific - HK [thermofisher.com]

- 16. cytologicsbio.com [cytologicsbio.com]

- 17. research-repository.griffith.edu.au [research-repository.griffith.edu.au]

- 18. This compound kinase 1 in breast cancer monitoring - DiviTum® TKa [divitum.com]

- 19. Serum Concentration of this compound Kinase 1 (TK1) as a Tumor Marker in Soft Tissue Sarcomas | Anticancer Research [ar.iiarjournals.org]

- 20. This compound (CAS 50-89-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 21. New data on investigational therapy for this compound kinase 2 deficiency presented at Muscular Dystrophy Association (MDA) 2025 Conference | UCB [ucb-usa.com]

- 22. The FDA approves a treatment co-created at Vall d’Hebron for [vallhebron.com]

Introduction: The Central Role of Deoxythymidine in Cellular Homeostasis and Disease

An In-Depth Technical Guide to the Biochemical Properties of Deoxythymidine

Deoxythis compound, a pyrimidine deoxynucleoside, is a fundamental building block of deoxyribonucleic acid (DNA).[1][2] Comprising a thymine base attached to a deoxyribose sugar, it is a key player in the storage and replication of genetic information in all living organisms and DNA viruses.[3][4] While often referred to simply as this compound, the prefix "deoxy-" is technically more precise, as thymine-containing nucleotides are precursors for DNA, not RNA, which utilizes uracil instead.[1][4][5] Beyond its structural role, the metabolism of deoxythis compound is intricately linked to cell cycle progression, DNA repair, and cellular health.[2][6] This central positioning makes its metabolic pathways a critical target for therapeutic intervention, particularly in the fields of oncology and virology, where uncontrolled cell proliferation or viral replication is a hallmark.[7][8] This guide provides a detailed examination of the core biochemical properties of deoxythis compound, from its fundamental structure and metabolic fate to its exploitation in modern therapeutics and the experimental methodologies used to study its function.

Section 1: Physicochemical Characteristics

Deoxythis compound is a nucleoside composed of a deoxyribose sugar linked to the pyrimidine base thymine (also known as 5-methyluracil).[1][4] It exists as a white crystalline powder and is a stable compound under standard temperature and pressure.[1][4] Its precise chemical and physical properties are essential for its biological function and for its use in various laboratory applications.

Table 1: Physicochemical Properties of Deoxythis compound

| Property | Value | Source |

| Chemical Formula | C₁₀H₁₄N₂O₅ | [3] |

| Molar Mass | 242.229 g/mol | [3][4] |

| Molecular Weight | 242.2 Da | [9] |

| Melting Point | 185 °C | [1][4] |

| IUPAC Name | 1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | [10] |

| PubChem CID | 1134 | [4] |

Section 2: The Metabolic Crossroads: De Novo Synthesis and Salvage Pathways

The cellular pool of deoxythis compound triphosphate (dTTP), the direct precursor for DNA synthesis, is maintained by two distinct metabolic routes: the de novo pathway and the salvage pathway.[6] The balance between these pathways is critical for ensuring an adequate and timely supply of dTTP for DNA replication and repair.[6]

De Novo Synthesis: This pathway synthesizes this compound nucleotides from simpler precursor molecules. It begins with the conversion of uridine diphosphate (UDP) or cytidine diphosphate (CDP) to their deoxy forms (dUDP and dCDP) by ribonucleotide reductase. These are then converted to deoxyuridine monophosphate (dUMP). The final, critical step is the methylation of dUMP by the enzyme thymidylate synthase (TS) to form deoxythis compound monophosphate (dTMP).[6]

The Salvage Pathway: This pathway recycles deoxythis compound and its nucleobase, thymine, from the degradation of DNA or from extracellular sources.[6] The cornerstone of this pathway is the enzyme This compound kinase (TK) , which catalyzes the phosphorylation of deoxythis compound to dTMP.[2] There are two main isoforms of this enzyme in mammalian cells:

-

This compound Kinase 1 (TK1): A cytosolic enzyme whose expression and activity are tightly regulated by the cell cycle, peaking during the S phase to provide dTTP for DNA replication.[6][11]

-

This compound Kinase 2 (TK2): A mitochondrial enzyme that is constitutively expressed and is crucial for the synthesis of mitochondrial DNA (mtDNA).[6][12] Mutations in the TK2 gene can lead to mitochondrial DNA depletion syndromes.[2][12][13]

Once dTMP is formed by either pathway, it is sequentially phosphorylated by thymidylate kinase and nucleoside diphosphate kinase to form deoxythis compound diphosphate (dTDP) and finally deoxythis compound triphosphate (dTTP), which is then ready for incorporation into DNA.[3][4][6]

Section 3: Application in Therapeutics: A Target for Antiviral and Anticancer Agents

The critical role of deoxythis compound metabolism in proliferating cells makes it an attractive target for drug development.[7] By introducing modified deoxythis compound analogs, it is possible to selectively disrupt DNA synthesis in rapidly dividing cells, such as cancer cells or virus-infected cells.[7][14]

Antiviral Therapy

A prime example is Azidothis compound (AZT) , also known as Zidovudine, a cornerstone in the treatment of HIV infection.[1][4] AZT is a deoxythis compound analog where the 3'-hydroxyl group on the deoxyribose sugar is replaced by an azido group.[4][15]

-

Cellular Uptake and Phosphorylation: AZT enters the cell and is phosphorylated by cellular kinases (including this compound kinase) into its active triphosphate form, AZT-TP.

-

Inhibition of Reverse Transcriptase: The HIV enzyme, reverse transcriptase, preferentially incorporates AZT-TP into the growing viral DNA strand instead of the natural dTTP.

-

DNA Chain Termination: The absence of the 3'-hydroxyl group on the incorporated AZT molecule prevents the formation of the next phosphodiester bond, halting DNA elongation and effectively terminating viral replication.[7]

Other nucleoside analogs used in antiviral therapies include Telbivudine for Hepatitis B and Iododeoxyuridine for herpes simplex virus infections.[3][16]

Anticancer Therapy

Similarly, nucleoside analogs are employed in chemotherapy.[7][14] Analogs like Floxuridine (5-fluoro-2'-deoxyuridine) are converted within the cell to metabolites that inhibit thymidylate synthase, the key enzyme in the de novo pathway.[14] This starves the cancer cell of dTMP, leading to an imbalance in the nucleotide pool and inducing cell death (apoptosis).[7] Furthermore, radiolabeled this compound and its analogs, such as 3'-deoxy-3'-[¹⁸F]-fluorothis compound ([¹⁸F]FLT), are used in positron emission tomography (PET) imaging to visualize and monitor tumor proliferation based on the activity of the salvage pathway.[17]

Section 4: Experimental Protocols: Quantifying this compound Kinase Activity

Evaluating the activity of this compound kinase is a cornerstone of research in cancer and virology. It serves as a proliferation marker and can help predict response to nucleoside analog therapies.[11] The following protocol describes a common radioenzymatic assay to measure TK1 activity in cell or tissue extracts.

Causality Behind Experimental Choices:

-

Substrate: Tritiated this compound ([³H]-TdR) is used as it is a specific substrate for TK and the radioactive label allows for highly sensitive detection of the product.[1]

-

Reaction Buffer: The buffer contains ATP as the phosphate donor and Mg²⁺ as a required cofactor for kinase activity.

-

Separation: DEAE-cellulose (DE-81) paper is used because at a basic pH, the negatively charged phosphate group on the product ([³H]-dTMP) binds tightly to the positively charged paper, while the unreacted, uncharged [³H]-thymidine substrate is easily washed away.

-

Quantification: Liquid scintillation counting provides a precise measurement of the radioactivity, which is directly proportional to the amount of phosphorylated product and thus the enzyme's activity.

Protocol: In Vitro this compound Kinase 1 (TK1) Activity Assay

-

Preparation of Cell/Tissue Lysate: a. Harvest cells or homogenize frozen tissue samples in a cold lysis buffer (e.g., 10 mM Tris-HCl pH 7.5, 1 mM EDTA, 0.5% Nonidet P-40, protease inhibitors). b. Incubate on ice for 30 minutes. c. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. d. Collect the supernatant (cytosolic extract) and determine the total protein concentration using a standard method (e.g., Bradford assay).

-

Enzymatic Reaction: a. Prepare a reaction mixture containing: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 5 mM ATP, and 2 µCi of [³H]-thymidine. b. In a microcentrifuge tube, add 20-50 µg of protein extract to the reaction mixture. Bring the final volume to 50 µL. c. Incubate the reaction at 37°C. Collect aliquots (e.g., 10 µL) at several time points (e.g., 0, 15, 30, 60 minutes) to ensure the measurement is within the linear range of the reaction.

-

Separation of Product: a. Spot each 10 µL aliquot onto a labeled 2 cm x 2 cm square of DE-81 ion-exchange chromatography paper. b. Allow the spots to air dry completely. c. Wash the papers three times for 10 minutes each in a beaker containing 1 mM ammonium formate to remove unreacted [³H]-thymidine. d. Perform a final wash for 5 minutes in absolute ethanol to dehydrate the papers. e. Allow the papers to dry completely.

-

Quantification and Analysis: a. Place each dry paper square into a scintillation vial. b. Add 5 mL of scintillation cocktail. c. Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter. d. Calculate TK1 activity, often expressed as pmol of dTMP formed per minute per mg of protein. This requires converting CPM to disintegrations per minute (DPM) and using the specific activity of the [³H]-thymidine.

Conclusion and Future Directions

Deoxythis compound is far more than a simple structural component of DNA. Its metabolism is a highly regulated and essential process that lies at the heart of cell proliferation, genomic stability, and mitochondrial health. This intricate biochemistry provides a fertile ground for therapeutic intervention, as evidenced by the success of nucleoside analogs in treating viral diseases and cancers.[7][18] Future research will likely focus on developing more selective this compound-based therapeutics to minimize toxicity to healthy cells and overcome drug resistance mechanisms.[2][7] A deeper understanding of the tissue-specific regulation of TK1 and TK2, and the transport mechanisms for nucleosides, will be instrumental in designing next-generation drugs and personalized medicine strategies that target the unique metabolic dependencies of diseased cells.[2][19]

References

-

What is Deoxythis compound/Deoxycytidine used for? - Patsnap Synapse. (2024-06-27). Available from: [Link]

-

This compound - Wikipedia. Available from: [Link]

-

Deoxythis compound Definition and Examples - Biology Online Dictionary. Available from: [Link]

-

This compound - Bionity. Available from: [Link]

-

Deoxynucleoside Therapy for this compound Kinase 2–Deficient Myopathy - PMC. Available from: [Link]

-

Deoxycytidine and deoxythis compound treatment for this compound kinase 2 deficiency - PMC - NIH. (2018-05-04). Available from: [Link]

-

A simple quantitative assay for the activity of this compound kinase 1 in solid tumors - PubMed. Available from: [Link]

-

Thymidines: Key role in DNA synthesis & cellular health - baseclick GmbH. Available from: [Link]

-

This compound kinase in clinical chemistry - Wikipedia. Available from: [Link]

-

Regulation and Functional Contribution of this compound Kinase 1 in Repair of DNA Damage. Available from: [Link]

-

This compound metabolism and DNA synthesis in Newcastle disease virus-infected cells. Available from: [Link]

-

This compound kinase - Wikipedia. Available from: [Link]

-

5'-Deoxythis compound | C10H14N2O4 | CID 65120 - PubChem. Available from: [Link]

-

This compound analogs as potential antiviral agents - PubMed. Available from: [Link]

-

LIAISON® this compound Kinase | Tumor Marker - Diasorin. Available from: [Link]

-

Chemical structure of the this compound. | Download Scientific Diagram - ResearchGate. Available from: [Link]

-

Pathways of this compound hypermodification | Nucleic Acids Research - Oxford Academic. (2021-09-15). Available from: [Link]

-

NAR Breakthrough Article - Pathways of this compound hypermodification - Oxford Academic. (2021-09-15). Available from: [Link]

-

Phosphorylation Status of this compound Kinase 1 Following Antiproliferative Drug Treatment Mediates 3′-Deoxy-3′-[18F]-Fluorothis compound Cellular Retention - PMC - NIH. (2014-07-08). Available from: [Link]

-

Deoxythis compound sugars are not direct precursors of DNA-thymine - PubMed - NIH. Available from: [Link]

-

Age-related metabolic changes limit efficacy of deoxynucleoside-based therapy in this compound kinase 2-deficient mice - ResearchGate. (2019-07-05). Available from: [Link]

-

Repositioning anticancer drugs as novel COVID-19 antivirals: targeting structural and functional similarities between viral proteins and cancer | Expert Reviews in Molecular Medicine. (2022-04-22). Available from: [Link]

-

The role of nucleoside/nucleotide transport and metabolism in the uptake and retention of 3'-fluoro-3'-deoxythis compound in human B-lymphoblast cells - PubMed. (2011-06-22). Available from: [Link]

-

Selected nucleos(t)ide-based prescribed drugs and their multi-target activity - PMC. Available from: [Link]

-

Why does this compound not consist deoxy as a prefix? - Quora. (2020-05-23). Available from: [Link]

-